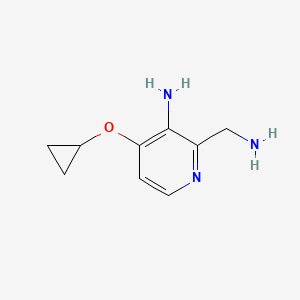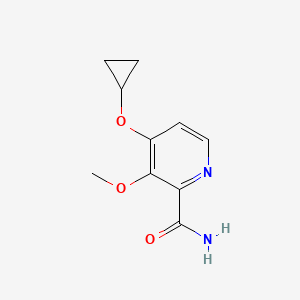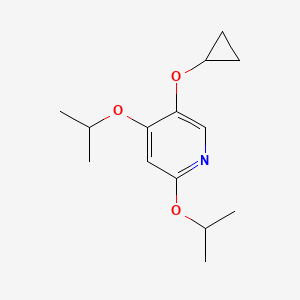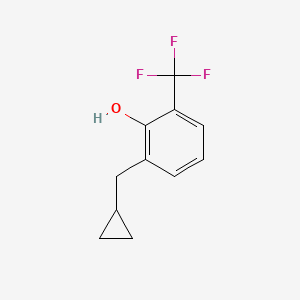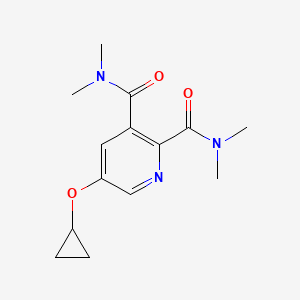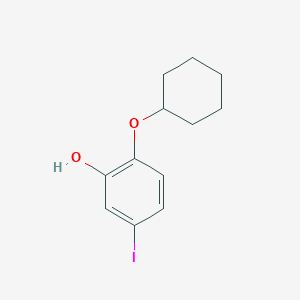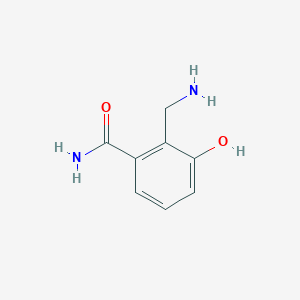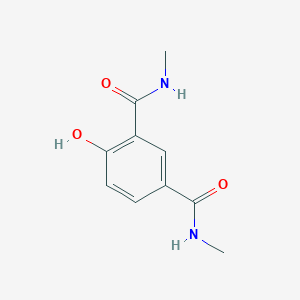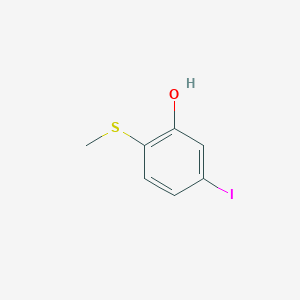
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine typically involves the reaction of 6-chloro-3-fluoropyridine with ethanamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in synthesizing various pharmaceutical compounds, including potential drugs for treating diseases.
Agrochemicals: The compound is utilized in developing new pesticides and herbicides due to its biological activity.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or disrupting a biological process in pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(6-Chloro-3-fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in developing new pharmaceuticals and agrochemicals, where specific interactions with biological targets are crucial .
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-(6-chloro-3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-5(9)6(11-7)3-4-10/h1-2H,3-4,10H2 |
InChI-Schlüssel |
YTJQDCVCQWRZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1F)CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



